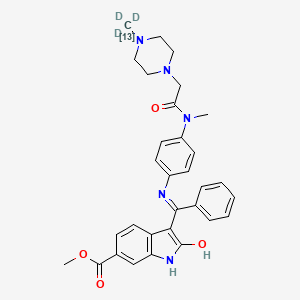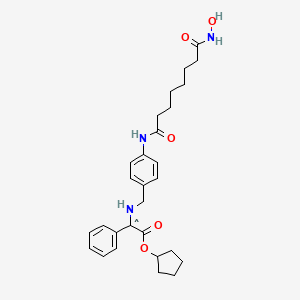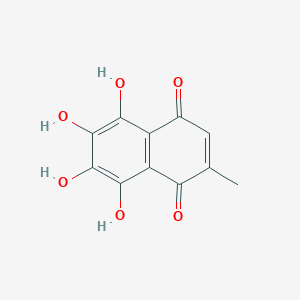
2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming various ethers and esters .
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones .
Aplicaciones Científicas De Investigación
2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its role in inhibiting COMT, which is involved in the metabolism of catecholamines.
Medicine: Studied for its potential therapeutic effects, including antihypertensive properties.
Mecanismo De Acción
The mechanism by which 2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione exerts its effects involves the inhibition of COMT. This enzyme is responsible for the methylation of catecholamines, and its inhibition can lead to increased levels of these neurotransmitters. The compound’s redox properties also play a role in its biological activity, potentially involving oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,8-Tetrahydroxy-1,4-naphthoquinone: Similar structure but lacks the methyl group at the 6-position.
2,3-Dihydroxy-1,4-naphthoquinone: Fewer hydroxyl groups and different substitution pattern.
6-Methyl-1,4-naphthoquinone: Lacks the hydroxyl groups present in 2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups and methyl substitution make it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H8O6 |
|---|---|
Peso molecular |
236.18 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydroxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O6/c1-3-2-4(12)5-6(7(3)13)9(15)11(17)10(16)8(5)14/h2,14-17H,1H3 |
Clave InChI |
XATMXJYIXBGKBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(C1=O)C(=C(C(=C2O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


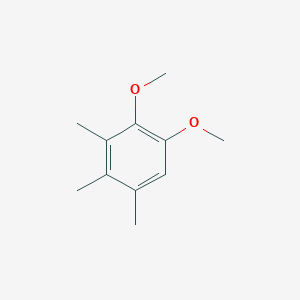
![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)

![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)


![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
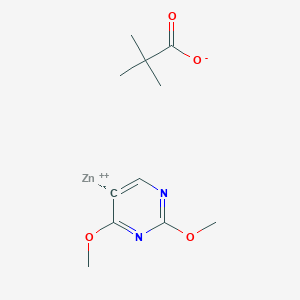
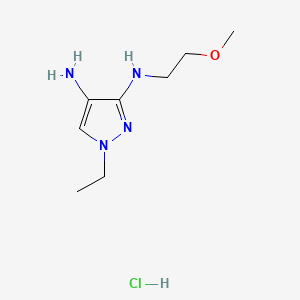
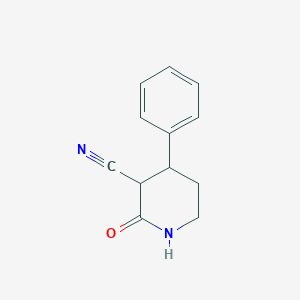
![1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133639.png)
